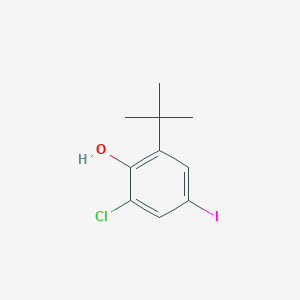
2-tert-Butyl-6-chloro-4-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-6-chloro-4-iodophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a chlorine atom, and an iodine atom attached to a phenolic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-chloro-4-iodophenol typically involves the iodination of 2-tert-Butyl-6-chlorophenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The choice of reagents and solvents, as well as the optimization of reaction parameters, are crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-6-chloro-4-iodophenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form the corresponding phenol with a hydrogen atom replacing the iodine.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or organometallic reagents (e.g., Grignard reagents) are often employed.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 2-tert-Butyl-6-chlorophenol.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-6-chloro-4-iodophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, as phenolic compounds are known to interact with various biological targets.
Industry: Used in the production of specialty chemicals, polymers, and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-6-chloro-4-iodophenol involves its interaction with molecular targets through its phenolic group and halogen atoms. The phenolic group can form hydrogen bonds and interact with active sites of enzymes or receptors, while the halogen atoms can participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of biological targets and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyl-6-chlorophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-tert-Butyl-2-chlorophenol: Differently substituted, leading to variations in reactivity and applications.
2-tert-Butyl-4-iodophenol:
Uniqueness
2-tert-Butyl-6-chloro-4-iodophenol is unique due to the presence of both chlorine and iodine atoms on the phenolic ring, which imparts distinct reactivity and potential for diverse applications. The combination of these substituents allows for specific interactions and reactions that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
60803-28-3 |
|---|---|
Molekularformel |
C10H12ClIO |
Molekulargewicht |
310.56 g/mol |
IUPAC-Name |
2-tert-butyl-6-chloro-4-iodophenol |
InChI |
InChI=1S/C10H12ClIO/c1-10(2,3)7-4-6(12)5-8(11)9(7)13/h4-5,13H,1-3H3 |
InChI-Schlüssel |
LIYVIXBZZOSLNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC(=C1)I)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


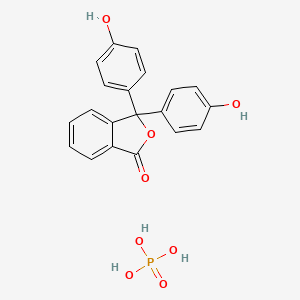
![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)

![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)
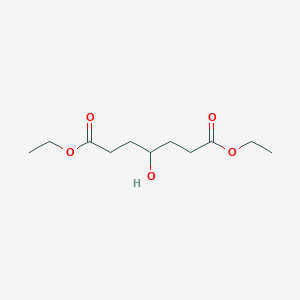
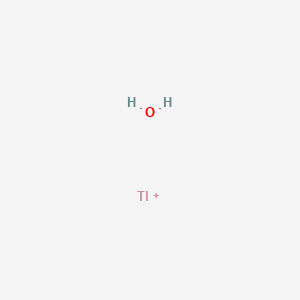
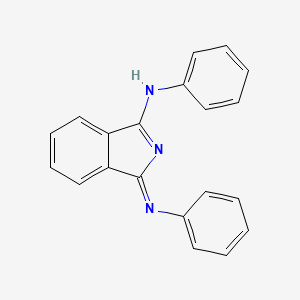
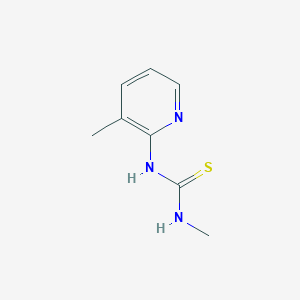
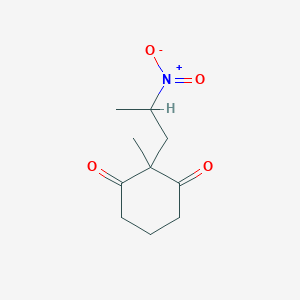
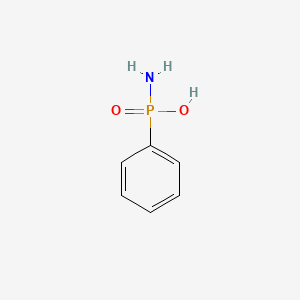
![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)
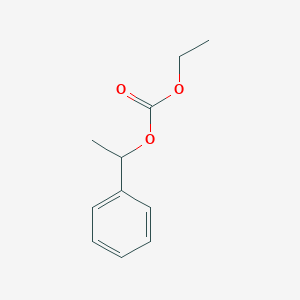
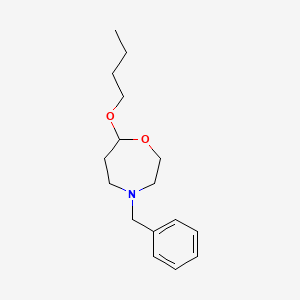
![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)
